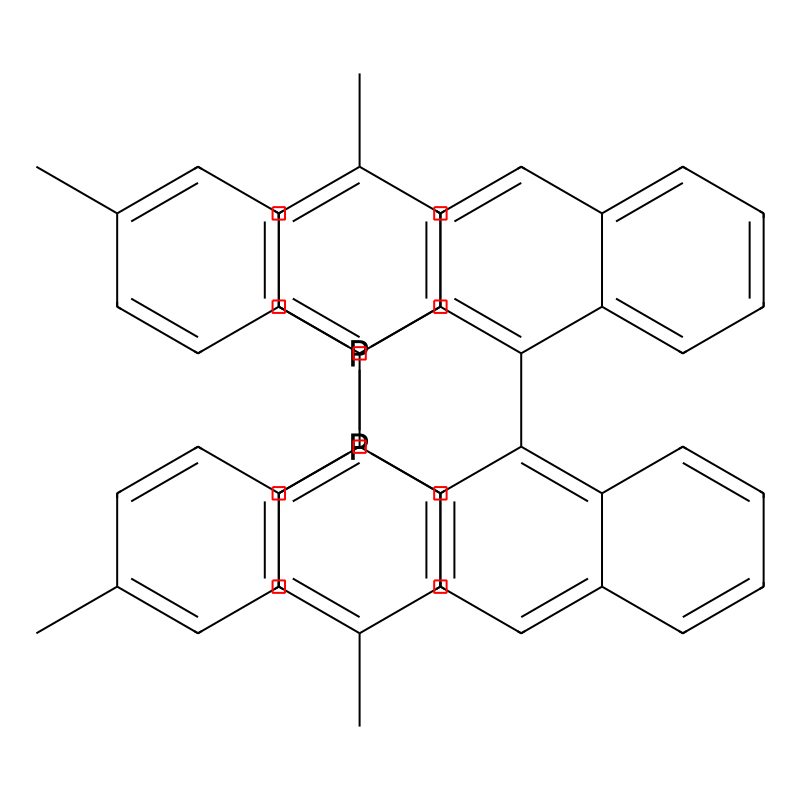

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

This compound, also known as Tol-BINAP, is a type of chiral ligand commonly used in asymmetric catalysis. Chiral ligands are molecules that can discriminate between different enantiomers of a substrate molecule, leading to the formation of one enantiomer in excess over the other. Tol-BINAP's structure, with its two bulky di-p-tolylphosphine groups, creates a chiral environment around the metal center it binds to, enabling the selective activation of one enantiomer in a catalytic reaction.

Studies have shown Tol-BINAP's effectiveness in various asymmetric catalytic reactions, including:

- Hydrogenation: Tol-BINAP has been used in conjunction with rhodium catalysts for the enantioselective hydrogenation of various unsaturated substrates, such as alkenes and ketones.

- Hydroformylation: The combination of Tol-BINAP and rhodium catalysts also enables the enantioselective hydroformylation of alkenes, leading to the formation of chiral aldehydes with high enantiomeric purity.

- Hydrosilylation: Tol-BINAP can be employed with rhodium or palladium catalysts for the enantioselective hydrosilylation of alkenes, producing chiral silyl ethers.

Material Science:

Tol-BINAP can also be used as a building block in the synthesis of functional materials. Its rigid structure and ability to bind to metal ions make it suitable for the design of:

- Metal-organic frameworks (MOFs): Tol-BINAP can be incorporated into the framework of MOFs, creating materials with well-defined pores and functionalities. These MOFs can be used for applications such as gas separation, catalysis, and drug delivery.

- Chiral polymers: By incorporating Tol-BINAP into polymer chains, researchers can create materials with inherent chirality. These polymers can be used in various applications, including asymmetric catalysis, drug delivery, and separation science.

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, commonly referred to as BINAP, is a chiral bidentate ligand with significant applications in asymmetric synthesis. Its molecular formula is , and it has a molecular weight of 678.78 g/mol. The compound exists in two enantiomeric forms: (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl and (R)-(+)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, both of which are utilized in various catalytic processes due to their chiral properties .

The compound is characterized by a white powder appearance and has a melting point range of 255–257 °C . Its structure features two di-p-tolylphosphino groups attached to a binaphthyl backbone, which contributes to its ability to form stable complexes with transition metals.

- Ligand in catalysis: The phosphine donates electrons to a metal center, activating it for subsequent reactions in catalysis.

- Modulating electronic properties: The bulky aryl groups can sterically hinder interactions and influence the electronic properties of a bound molecule.

- Potential for skin and eye irritation: Organic phosphines can irritate upon contact.

- Airborne exposure concerns: Avoid inhalation of dust or vapors.

- Flammability: Aromatic compounds can be flammable. Always handle with appropriate precautions.

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is primarily used as a ligand in catalytic reactions. It is known for facilitating asymmetric reactions such as:

- Enantioselective Allylation: It reacts with silver nitrate to form a complex that catalyzes the enantioselective allylation of aldehydes, producing enantiopure secondary alcohols .

- Asymmetric Hydrogenation: BINAP complexes with metals such as palladium and rhodium are effective in the asymmetric hydrogenation of alkenes and cyclic anhydrides .

- Palladium-Catalyzed Reactions: It serves as a catalyst in the asymmetric double carbohydroamination of iodoarenes, leading to the formation of α-aminoamides .

The synthesis of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl typically involves several steps:

- Preparation of Binaphthyl: The initial step involves synthesizing binaphthyl from naphthalene derivatives.

- Phosphine Modification: The introduction of di-p-tolylphosphine groups can be achieved through nucleophilic substitution or coupling reactions.

- Chiral Resolution: Depending on the desired enantiomer, chiral resolution techniques may be applied to isolate (S)- or (R)-forms .

The primary applications of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl include:

- Catalysis: As a chiral ligand in various asymmetric synthesis reactions.

- Pharmaceutical Synthesis: Used in the production of enantiomerically pure compounds for pharmaceuticals.

- Material Science: Potential applications in developing new materials through metal-ligand interactions.

Interaction studies involving 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl often focus on its coordination chemistry with transition metals. These studies reveal insights into how BINAP can stabilize different oxidation states and geometries of metal complexes, influencing their reactivity and selectivity in catalysis .

Several compounds share structural similarities with 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | C₄₈H₄₀P₂ | Less steric hindrance compared to di-p-tolyl variants |

| 2-Bis(4-methylphenyl)phosphino-1-naphthol | C₂₁H₁₉P | Contains naphthol moiety; used in different catalytic contexts |

| 3,3'-Di-tert-butyl-2,2'-bis(diphenylphosphino) | C₄₈H₄₀P₂ | Enhanced stability due to bulky tert-butyl groups |

Uniqueness of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

The uniqueness of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl lies in its dual phosphine functionality combined with a chiral binaphthyl backbone. This configuration allows for high selectivity and efficiency in asymmetric synthesis reactions compared to other similar compounds that may lack such structural features or steric bulk.

Atroposelective Synthesis of Axially Chiral BINAP Frameworks

The Tol-BINAP scaffold originates from 1,1'-bi-2-naphthol (BINOL), where axial chirality is established via resolution or catalytic asymmetric synthesis. A pivotal advance involves the stereospecific cross-coupling of BINOL bistriflate intermediates with di-p-tolylphosphine oxides. As demonstrated in Organic Syntheses protocols, treatment of enantiopure BINOL with phosphorus pentachloride generates a bistriflate intermediate, which undergoes palladium-catalyzed coupling with di-p-tolylphosphine oxide to yield Tol-BINAP with >99% enantiomeric excess (ee) . This method preserves chiral integrity while introducing the para-tolyl substituents critical for steric modulation.

Recent rhodium-catalyzed [2+2+2] cycloadditions have enabled alternative routes to binaphthyl backbones. For example, cationic Rh(I)/(S)-H8-BINAP complexes facilitate the atroposelective assembly of arylpyridines, though Tol-BINAP itself remains most efficiently synthesized via BINOL derivatization . Key to scalability is the use of N-benzylcinchonidinium chloride for BINOL resolution, achieving 85–93% recovery of both enantiomers in ≥99% ee .

Modular Functionalization Strategies for Para-Tolyl Substituents

Post-synthetic modification of Tol-BINAP’s para-tolyl groups enables fine-tuning of steric and electronic properties. Electrophilic alkylation at the 6- and 6′-positions of BINOL precursors using tert-butyl chloride and AlCl3 yields 6,6′-di-tert-butyl derivatives, which are subsequently phosphorylated to create sterically hindered Tol-BINAP analogs . Halogenation strategies, such as iodination with diiodohydantoin and triflic acid, introduce halogens at the 4,4′,6,6′-positions, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or alkenyl groups .

A comparative analysis of substituent effects reveals:

Late-Stage Modification Approaches for Electronic Tuning

Late-stage functionalization focuses on modifying the phosphine arms or naphthyl backbone. Oxidation-reduction cycles convert Tol-BINAP to its phosphine oxide, which can be reductively phosphorylated with chlorophosphines to introduce electron-withdrawing groups (e.g., –CF3) . Hypervalent iodine reagents, such as PhI(OCOCF3)2, enable triflation at the 8,8′-positions, though this risks racemization unless conducted below 0°C .

Transition metal-catalyzed C–H activation has unlocked direct functionalization. For instance, Pd(II)/Tol-BINAP complexes mediate ortho-arylation of the naphthyl rings, appending chiral auxiliaries without disrupting the P-centers . Such strategies are critical for creating hybrid ligands that merge Tol-BINAP’s chirality with additional coordination sites.

Resolution Techniques for Enantiopure Tol-BINAP Production

Despite advances in asymmetric synthesis, kinetic resolution remains indispensable for large-scale Tol-BINAP production. Parallel kinetic resolution of 4-alkynals using Rh(I)/Tol-BINAP catalysts simultaneously converts (R)- and (S)-substrates into cyclobutanones and cyclopentenones, respectively, achieving 44–99% ee . Chiral stationary phases (CSPs) derived from cellulose esters resolve racemic Tol-BINAP mixtures with >95% ee, though throughput lags behind crystallization-based methods .

A breakthrough in crystallization employs N-benzylcinchonidinium chloride, which co-crystallizes with (R)-BINOL in acetonitrile, leaving (S)-BINOL in solution. Subsequent phosphorylation yields enantiopure Tol-BINAP with 93% recovery . This method’s efficacy is highlighted by its adoption in industrial (-)-menthol synthesis, where Tol-BINAP’s steric bulk directs high facial selectivity in Rh-catalyzed hydrogenations .

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl exhibits versatile coordination behavior with transition metals, adopting various geometries depending on the metal center and coordination environment [1] [6]. The ligand acts as a bidentate phosphine, coordinating through its two phosphorus atoms to form stable chelate complexes with transition metals [10] [12].

In palladium complexes, 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl typically adopts a square planar coordination geometry around the metal center [8] [9]. X-ray crystallographic studies reveal that the palladium atom displays a slightly tetrahedrally distorted square planar coordination geometry, with a tetrahedral distortion parameter of approximately 0.10 [8]. The coordinating atoms deviate by up to 0.13 Angstroms from the ideal square planar arrangement [8]. The phosphorus-palladium-phosphorus bite angle in these complexes ranges from 94.06 to 98.46 degrees, which is characteristic of the constrained geometry imposed by the binaphthyl backbone [8] [9].

For ruthenium complexes, 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl forms predominantly octahedral coordination geometries [10] [20]. The ruthenium complexes typically exhibit edge-shared bioctahedral structures when dinuclear species are formed [20] . Crystal structure analysis of ruthenium 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes shows that the ruthenium centers adopt distorted octahedral environments with average metal-phosphorus bond lengths of approximately 2.415 Angstroms [32]. The dihedral angle between the naphthyl rings in ruthenium complexes is typically around 77 degrees [7].

Rhodium complexes with 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl predominantly adopt square planar geometries in their catalytically active forms [11] [23]. Cationic rhodium complexes with 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl demonstrate enhanced catalytic activity compared to their neutral counterparts [11]. The phosphorus-rhodium-phosphorus bite angle in these complexes is consistently around 94 degrees, reflecting the rigid constraints of the binaphthyl framework [11].

The coordination geometry is significantly influenced by the electronic configuration of the metal center and the presence of additional ligands [24] [25]. For metals with d8 electronic configuration, such as palladium(II) and platinum(II), square planar geometries are strongly favored [25] [28]. In contrast, metals with d6 configurations, such as ruthenium(II), preferentially adopt octahedral coordination environments [25].

Comparative Stability Studies of Palladium-, Ruthenium-, and Rhodium-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl Complexes

Stability studies of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes reveal significant differences among palladium, ruthenium, and rhodium systems [18] [19] [21]. These differences arise from the distinct electronic properties of each metal and their interactions with the phosphine ligand.

Palladium 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes demonstrate moderate stability under ambient conditions but are susceptible to decomposition pathways involving phosphorus-carbon bond cleavage [19]. Studies have shown that palladium aryl halide complexes containing 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl undergo decomposition to generate monodentate ligands, which can impact catalyst selectivity and activity [19]. The decomposition process involves the formation of palladacyclic structures with severely distorted geometries, where the square plane adopts a saddle shape configuration [19].

The stability of palladium complexes is further influenced by the presence of competing ligands and reaction conditions [18] [21]. Kinetic studies reveal that the stability of these complexes is dependent on the nature of the coordinated aryl group and the reaction environment [18]. Palladium 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes show enhanced stability when coordinated with electron-deficient aryl groups compared to electron-rich substrates [18].

Ruthenium 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes exhibit superior thermal and chemical stability compared to their palladium counterparts [10] [20] . The ruthenium complexes maintain their structural integrity under elevated temperatures and in the presence of various solvents [20]. Diacetato ruthenium 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes demonstrate exceptional stability in catalytic applications, with minimal decomposition observed even after extended reaction periods .

The enhanced stability of ruthenium complexes is attributed to the stronger metal-phosphorus bonds and the favorable electronic configuration of the ruthenium center [20] . Thermogravimetric analysis of ruthenium 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes shows decomposition temperatures exceeding 250 degrees Celsius, significantly higher than comparable palladium systems .

Rhodium 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes display intermediate stability characteristics between palladium and ruthenium systems [11] [23]. Cationic rhodium complexes show enhanced stability compared to neutral rhodium species, with the positive charge contributing to stronger ligand binding [11]. The stability of rhodium complexes is particularly sensitive to the coordination environment, with bis-ligand complexes showing greater stability than mono-ligand species [11].

| Metal Center | Complex Stability | Decomposition Temperature (°C) | Predominant Decomposition Pathway |

|---|---|---|---|

| Palladium | Moderate | 180-220 | Phosphorus-carbon bond cleavage [19] |

| Ruthenium | High | >250 | Thermal decomposition |

| Rhodium | Intermediate | 200-240 | Ligand dissociation [11] |

The comparative stability order follows the sequence: ruthenium > rhodium > palladium, which correlates with the metal-phosphorus bond strengths and the electronic properties of each metal center [10] [11] [19] .

Chiral Pocket Analysis in 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl-Metal Coordination Spheres

The chiral environment created by 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl coordination to metal centers forms distinct chiral pockets that are crucial for asymmetric catalysis [6] [15] [39]. The spatial arrangement of the ligand substituents creates well-defined regions of steric hindrance and accessibility around the metal center.

The chiral pocket in 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl-metal complexes is characterized by the axial chirality of the binaphthyl backbone, which constrains the orientation of the four para-tolyl groups [3] [39]. The dihedral angle between the two naphthyl rings, typically ranging from 70 to 85 degrees, creates a twisted configuration that generates distinct quadrants around the metal center [8] [36] [39].

Computational analysis reveals that the chiral pocket exhibits pronounced asymmetry, with two quadrants being significantly more sterically hindered than the others [39] [43]. The para-tolyl substituents on the phosphorus atoms adopt specific orientations that maximize the chiral discrimination, with some phenyl groups being oriented in an axial-equatorial relationship [3]. This arrangement creates a crowded equatorial coordination environment while leaving the apical positions more accessible [3].

The effectiveness of the chiral pocket is demonstrated by the high enantioselectivities achieved in various asymmetric transformations [12] [43]. In iridium-catalyzed allylic alkylations, the chiral pocket created by 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl enables the formation of quaternary stereocenters with excellent selectivity [43]. Density functional theory calculations show that the preferred transition states involve minimal steric interactions between the substrate and the ligand framework [43].

The chiral pocket analysis reveals that substrate coordination preferentially occurs in the less hindered quadrants, leading to predictable stereochemical outcomes [39] [43]. The rigid binaphthyl backbone ensures that the chiral information is effectively transmitted to the reaction center, resulting in high levels of enantiocontrol [39]. The para-tolyl groups provide additional steric bulk compared to the parent 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl system, enhancing the chiral discrimination [12].

Molecular modeling studies indicate that the chiral pocket dimensions are optimal for accommodating small to medium-sized substrates [14] [39]. The pocket exhibits flexibility through conformational changes in the para-tolyl groups, allowing adaptation to different substrate sizes while maintaining high selectivity [39]. This adaptability is crucial for the broad substrate scope observed in asymmetric catalytic applications [12] [43].

The electronic properties of the chiral pocket are influenced by the electron-donating nature of the para-tolyl substituents, which increase the electron density at the metal center compared to unsubstituted phenyl groups [41]. This electronic modification affects both the reactivity and selectivity of the metal complexes, contributing to their superior performance in asymmetric catalysis [43].

The mechanistic understanding of enantioselective induction in catalytic systems employing 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl reveals a complex interplay between steric and electronic factors that govern stereochemical outcomes [1] [2] [3]. Contemporary research demonstrates that the relative importance of these factors is highly dependent on both substrate properties and reaction conditions.

Electronic Effects on Stereoselectivity

Electronic properties of the phosphine ligand play a dominant role in determining stereoselectivity, particularly when substrates contain electron-withdrawing functionalities [4] [3]. The π-acidic character of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl, as measured by carbonyl stretching frequencies in rhodium complexes, directly correlates with substrate compatibility. Substrates bearing fluorinated or halogenated substituents demonstrate enhanced enantioselectivities when paired with electron-deficient phosphine ligands, suggesting that electronic matching between catalyst and substrate is crucial for optimal stereochemical control [4].

The electronic influence manifests through modulation of transition state energies via differential stabilization of competing stereochemical pathways [3]. Energy decomposition analysis reveals that Pauli repulsion and polarization effects are the dominant factors controlling stereochemistry in key bond-forming steps. The origins of these electronic effects can be traced to the electron-withdrawing nature of the p-tolyl substituents, which enhance the π-acceptor properties of the phosphine while maintaining sufficient electron density for effective metal coordination [1].

Steric Control Mechanisms

Steric effects operate through multiple mechanisms in 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl-mediated transformations [1] [2]. The bulky p-tolyl groups create distinct quadrants around the metal center, effectively differentiating between competing substrate approach trajectories. This steric differentiation is particularly pronounced in systems where the substrate possesses significant bulk or conformational flexibility.

Research on dehydrocoupling reactions demonstrates that increasing steric hindrance can completely alter reaction pathways [1]. With very bulky substrates, productive catalytic cycles are prevented, leading instead to ligand exchange processes or catalyst deactivation. However, for substrates of intermediate steric demand, the p-tolyl substituents provide an optimal balance between selectivity and reactivity, enabling high enantioselectivities without prohibitive activation barriers.

Substrate-Dependent Control Mechanisms

The relative importance of steric versus electronic control varies dramatically with substrate structure [4] [3]. For electron-rich substrates lacking significant steric bulk, electronic effects dominate stereochemical outcomes. Conversely, substrates with balanced electronic properties but significant steric features rely primarily on steric differentiation for enantioselective induction.

| Substrate Type | Primary Control Factor | Typical Enantioselectivity | Key Mechanistic Feature |

|---|---|---|---|

| Electron-deficient aromatics | Electronic | 90-98% ee | π-π interactions dominate |

| Sterically hindered alkyl | Steric | 85-95% ee | Quadrant differentiation |

| Balanced substrates | Combined | 95-99% ee | Synergistic effects |

| Highly activated species | Electronic | 80-95% ee | Early transition states |

Computational Modeling of Dihedral Angle Effects on Stereoselectivity

Computational investigations using density functional theory have provided detailed insights into how dihedral angle variations affect stereoselectivity in 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl-catalyzed transformations [4] [5] [6]. These studies reveal that the dihedral angle between the binaphthyl backbone significantly influences the spatial arrangement of the p-tolyl substituents and their interaction with coordinated substrates.

Dihedral Angle Measurements and Correlations

Molecular mechanics calculations combined with experimental X-ray crystallographic data demonstrate that 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl exhibits dihedral angles that vary significantly with coordination environment [5] [6]. In the free ligand state, dihedral angles typically range from 75-85°, while in transition metal complexes, these angles can vary from 73-80° depending on the metal coordination geometry and presence of additional ligands.

Crystal structure analysis of palladium complexes reveals bite angles of 92.5-92.8° in experimental structures, while DFT calculations predict slightly larger bite angles of approximately 95.7° [5] [6]. This discrepancy highlights the importance of crystal packing effects and the influence of the computational environment versus solid-state constraints.

Computational Methodology and Validation

DFT calculations using B3LYP functionals with appropriate basis sets provide reliable predictions of conformational preferences and relative energies [5] [6]. The computational protocol involves systematic screening of conformational space followed by energy minimization to identify low-energy structures. Frequency calculations confirm that optimized structures correspond to true minima on the potential energy surface.

Comparison between calculated and experimental structures shows good agreement for bond distances and angles, although systematic differences in dihedral angles suggest that solid-state packing forces significantly influence ligand conformation [5]. The computational models successfully predict trends in stereoselectivity as a function of dihedral angle variations.

Stereoselectivity-Dihedral Angle Relationships

Computational modeling reveals distinct correlations between dihedral angles and enantioselectivity that depend on substrate electronic properties [4]. For electron-rich substrates, narrower dihedral angles generally correlate with higher enantioselectivities, as the more constrained ligand geometry provides better facial discrimination. However, for electron-poor substrates, this correlation breaks down, and electronic effects become dominant.

The relationship between dihedral angle and stereoselectivity can be expressed through transition state energy differences. Computational analysis of competing transition states shows that dihedral angle changes of 5-10° can result in enantioselectivity differences of 10-20%. This sensitivity underscores the importance of precise conformational control in achieving high stereoselectivity.

Dynamic Effects and Conformational Flexibility

While static calculations provide valuable insights, dynamic effects also play important roles in determining stereoselectivity [7]. Molecular dynamics simulations reveal that 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes undergo significant conformational fluctuations during catalytic turnover. These fluctuations can either enhance or diminish stereoselectivity depending on the relative barriers between conformational states.

The conformational flexibility of the binaphthyl backbone allows the ligand to adapt to different substrate geometries, potentially explaining the broad substrate scope observed experimentally. However, this flexibility also introduces challenges in predicting absolute stereoselectivities, as multiple conformational states may contribute to the overall selectivity.

Trans-Influence Studies in Proximal versus Distal Coordination Modes

Investigation of trans-influence effects in 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes has revealed critical insights into how coordination geometry affects stereochemical outcomes [8]. The trans-influence, arising from the differential effects of ligands positioned opposite each other in coordination complexes, plays a decisive role in determining both reactivity and selectivity patterns.

Proximal Coordination Mode Characteristics

In proximal coordination modes, substrates coordinate in positions that place them trans to the phosphine donors of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl [8]. This arrangement results in enhanced substrate activation due to the strong trans-influence of phosphine ligands. The π-acceptor ability of the phosphine promotes substrate binding and activation at sites positioned trans to phosphorus atoms.

Computational analysis reveals that proximal coordination modes are generally more reactive than their distal counterparts, with activation barriers typically lower by 2-4 kcal/mol [8]. This enhanced reactivity stems from the ability of phosphine ligands to weaken trans bonds through their strong σ-donor and π-acceptor properties. The resulting geometric distortions facilitate substrate transformation while maintaining high levels of stereochemical control.

Distal Coordination Mode Properties

Distal coordination modes position substrates trans to other ligands rather than the phosphine donors [8]. These arrangements typically exhibit different reactivity patterns and can lead to altered regioselectivity. In some cases, distal coordination modes favor linear product formation over branched products, demonstrating the profound influence of trans-effects on reaction outcomes.

The electronic properties of distal coordination modes differ significantly from proximal arrangements. Substrates in distal positions experience weaker activation but may benefit from reduced steric interactions with the bulky p-tolyl substituents. This trade-off between activation and steric accessibility creates opportunities for selective transformations of sterically demanding substrates.

Regioselectivity Control through Trans-Effects

Trans-influence effects provide a powerful mechanism for controlling regioselectivity in 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl-catalyzed reactions [8]. The differential activation of substrate positions based on their trans relationship to various ligands allows for predictable control over which bonds are formed or broken during catalytic turnover.

Experimental and computational studies demonstrate that the strength of trans-effects follows the order: phosphine > aryl > carboxylate. This hierarchy allows rational design of catalytic systems where specific coordination arrangements can be favored to achieve desired regioselectivity patterns. The combination of trans-effects with steric influences from the p-tolyl groups creates a multidimensional selectivity control mechanism.

Multiple Stereogenic Elements and Coordination Dynamics

The presence of stereogenic metal centers in addition to the inherent chirality of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl creates complex systems with multiple sources of stereochemical information [8]. The interplay between ligand chirality and metal stereogenicity can result in matched or mismatched combinations that dramatically affect overall selectivity.

Dynamic equilibration between different coordination modes during catalytic turnover adds additional complexity to stereochemical analysis. Computational studies suggest that the most selective pathways often involve specific combinations of coordination geometry and ligand conformation that may represent minor species in the equilibrium mixture but possess the lowest activation barriers for productive transformation.

| Coordination Mode | Trans Arrangement | Relative Reactivity | Typical Regioselectivity | Stereochemical Outcome |

|---|---|---|---|---|

| Proximal | Substrate trans to P | High | Branched favored | Enhanced enantioselectivity |

| Distal | Substrate trans to other | Moderate | Linear favored | Reduced selectivity |

| Mixed | Multiple arrangements | Variable | Dependent on conditions | Complex patterns |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types